2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6/c21-16(26)8-24-13-7-15-14(29-10-30-15)6-12(13)19(27)25(20(24)28)9-17-22-18(23-31-17)11-4-2-1-3-5-11/h1-7H,8-10H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMFJJFCXYZAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)N)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic molecule featuring a quinazoline core fused with dioxolo and oxadiazole moieties. This structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry. The molecular formula is with a molecular weight of approximately 421.4 g/mol .
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. Specifically, the presence of oxadiazole and quinazoline rings is associated with various biological effects:
- Anticancer Activity : Compounds containing oxadiazoles have shown inhibitory effects on cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Enzyme Inhibition : The compound may inhibit enzymes like carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Studies suggest that it may affect pathways involved in cell proliferation and apoptosis through enzyme inhibition and receptor modulation.
Interaction Studies
Research has demonstrated that similar compounds can interact with key enzymes involved in disease processes. For example:
- Carbonic Anhydrase Inhibition : This enzyme is crucial for maintaining acid-base balance and facilitating respiration; inhibitors can lead to therapeutic effects in conditions like glaucoma and epilepsy.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in medical applications:
- Anticancer Studies : A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 μM .
- Antiviral Activity : Another study focused on the antiviral properties of similar compounds against Hepatitis B virus (HBV). Molecular docking studies indicated effective interaction with viral capsid proteins, suggesting potential as antiviral agents .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
Scientific Research Applications
Biological Activities
Research indicates that derivatives of oxadiazole and quinazoline structures exhibit diverse biological activities. The following are notable applications:
Anticancer Activity
Compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | SW1116 | 0.80 |
These findings suggest that the compound may exhibit comparable or enhanced anticancer properties compared to established chemotherapeutics .
Enzyme Inhibition
The compound may inhibit key enzymes implicated in cancer progression and other diseases. Notable targets include:
- Carbonic Anhydrase (CA) : Inhibitors of this enzyme have been linked to cancer therapy.
- Histone Deacetylases (HDAC) : Similar compounds have shown potential in inhibiting HDACs, which are involved in cancer cell proliferation .
Antimicrobial Properties
Some derivatives exhibit antibacterial and antifungal activities against various pathogens, indicating potential applications in treating infections.
Mechanistic Studies
Mechanistic investigations have highlighted interactions such as:
- Inhibition of Sirtuin 2 (SIRT2) : This enzyme is implicated in various cancers and neurodegenerative diseases.
- Affinity for Protein-Tyrosine Phosphatase 1B (PTP1B) : This interaction could influence insulin signaling pathways, relevant for diabetes treatment.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of oxadiazole-containing compounds:
Study on Quinazoline Derivatives
A series of quinazoline derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The most potent derivative showed an IC50 value significantly lower than established chemotherapeutics.
Oxadiazole Functionalization
Research has shown that introducing oxadiazole moieties enhances the biological activity of quinazoline structures by improving their binding affinity to target enzymes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Observations:
- Halogenation : Brominated analogs (e.g., ) exhibit distinct reactivity profiles, useful in covalent inhibitor design.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Analgesic Activity: Quinazolinone hydrazides (e.g., compound 4 in ) showed moderate analgesic effects in murine models, suggesting the acetamide side chain may influence pain modulation pathways.
- Enzyme Inhibition : Benzimidazole-dioxolo derivatives (e.g., ) exhibited IDO1 inhibitory activity, implying the dioxolo ring may enhance target engagement in enzyme pockets.
- Computational Predictions : Machine learning-based similarity metrics (Tanimoto/Dice indices) suggest the target compound shares structural motifs with kinase inhibitors, warranting further validation .
Computational and Physicochemical Analysis
- Hydrogen-Bonding Capacity: The 6,8-dioxo system and acetamide NH provide hydrogen-bond donors/acceptors, critical for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
